molecular formula C12H11N3S B14439254 Propanedinitrile, [[(4-methylphenyl)amino](methylthio)methylene]- CAS No. 74906-21-1

Propanedinitrile, [[(4-methylphenyl)amino](methylthio)methylene]-

Cat. No.: B14439254
CAS No.: 74906-21-1
M. Wt: 229.30 g/mol
InChI Key: GSFPXZADXAFWIO-UHFFFAOYSA-N
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Description

Propanedinitrile, [(4-methylphenyl)aminomethylene]- is a complex organic compound with a unique structure that includes a propanedinitrile core substituted with a 4-methylphenylamino and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, [(4-methylphenyl)aminomethylene]- typically involves the reaction of 4-methylphenylamine with a suitable methylthio-substituted precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, with careful monitoring of reaction parameters to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(4-methylphenyl)aminomethylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Propanedinitrile, [(4-methylphenyl)aminomethylene]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedinitrile, [(4-methylphenyl)aminomethylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler nitrile compound with similar reactivity.

    Cyanoacetonitrile: Another nitrile compound with a different substitution pattern.

    Dicyanomethane: A related compound with two nitrile groups.

Uniqueness

Propanedinitrile, [(4-methylphenyl)aminomethylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-methylphenylamino group and a methylthio group makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of propanedinitrile, [(4-methylphenyl)aminomethylene]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

74906-21-1

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

2-[(4-methylanilino)-methylsulfanylmethylidene]propanedinitrile

InChI

InChI=1S/C12H11N3S/c1-9-3-5-11(6-4-9)15-12(16-2)10(7-13)8-14/h3-6,15H,1-2H3

InChI Key

GSFPXZADXAFWIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=C(C#N)C#N)SC

Origin of Product

United States

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